(S)-1,1-Difluoropropan-2-amine
Description
Significance of Chiral Fluorinated Amines in Advanced Organic Synthesis
Chiral fluorinated amines are highly sought-after intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals and agrochemicals. The incorporation of fluorine can profoundly alter the physicochemical properties of a parent molecule. cas.cnrsc.org Judicious placement of fluorine atoms can influence a molecule's conformation, metabolic stability, membrane permeability, and intrinsic potency. rsc.org
Specifically, the presence of a fluorinated group can lower the basicity (pKa) of a nearby amine. This modulation is a critical tool for optimizing a drug candidate's pharmacokinetic profile, potentially improving its oral bioavailability and reducing off-target effects. cas.cn The synthesis of these molecules in an enantiomerically pure form is a significant challenge and a major focus of contemporary organic synthesis research. cas.cn Methodologies often rely on the stereoselective addition to fluorinated imines or the use of chiral auxiliaries to achieve high levels of stereocontrol. cas.cn The development of efficient and atom-economical catalytic asymmetric methods remains an active area of investigation.
Scope and Research Focus on (S)-1,1-Difluoropropan-2-amine
While extensive academic literature dedicated exclusively to this compound is not widespread, its importance is underscored by its commercial availability as a specific enantiomer and its inclusion in patent literature for the creation of complex pharmaceutical agents. sigmaaldrich.comaccelachem.com The research focus on this compound is primarily on its application as a chiral building block, a starting material that introduces a specific fluorinated, chiral center into a larger target molecule.
A key example of the synthetic context for this class of compounds is found in a European patent detailing the synthesis of a precursor to a complex oxazolidinone derivative. epo.org Although the patent describes the synthesis of the closely related (S)-3-((tert-butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine, the multi-step synthetic sequence starting from the chiral pool material D-mannitol highlights the intricate research and development involved in accessing such chiral fluorinated amines. epo.org The process involves stereospecific fluorination and manipulation of protecting groups to construct the desired chiral amine with a difluoromethyl group. epo.org This demonstrates that the research focus is less on the compound in isolation and more on the development of robust synthetic routes to it and its derivatives for incorporation into biologically active molecules.
Interactive Data Tables
Below are data tables summarizing key information related to this compound and its synthetic context.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2287236-82-0 | sigmaaldrich.comaccelachem.com |
| Molecular Formula | C₃H₈ClF₂N | sigmaaldrich.com |
| Molecular Weight | 131.55 g/mol | sigmaaldrich.com |
Table 2: Illustrative Research Finding: Synthesis of a Related Chiral Difluoroamine
This table outlines the synthetic strategy for a structurally similar compound, (S)-4-(difluoromethyl)oxazolidin-2-one, as detailed in patent literature, showcasing the type of research conducted on this class of molecules. epo.org
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | (1S,2S)-1,2-bis((R)-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | Sodium periodate | (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | Oxidative cleavage |
| 2 | (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | Diethylaminosulfur trifluoride (DAST) | (R)-4-(Difluoromethyl)-2,2-dimethyl-1,3-dioxolane | Deoxofluorination |
| 3 | (R)-4-(Difluoromethyl)-2,2-dimethyl-1,3-dioxolane | Acidic conditions | (R)-3,3-Difluoropropane-1,2-diol | Acetonide cleavage |
| 4 | (R)-3,3-Difluoropropane-1,2-diol | tert-Butyldimethylsilyl chloride | (R)-3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-ol | Selective protection |
| 5 | (R)-3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-ol | Triflic anhydride (B1165640) | (R)-3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-yl trifluoromethanesulfonate | Activation of hydroxyl |
| 6 | (R)-3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-yl trifluoromethanesulfonate | Potassium phthalimide | (S)-2-(3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-yl)isoindoline-1,3-dione | Nucleophilic substitution with inversion of stereochemistry |
| 7 | (S)-2-(3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-yl)isoindoline-1,3-dione | Hydrazine | (S)-3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine | Phthalimide cleavage to yield the primary amine |
| 8 | (S)-3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine | Hydrochloric acid | (S)-1,1-Difluoro-3-hydroxypropan-2-aminium chloride | Silyl (B83357) group removal |
| 9 | (S)-1,1-Difluoro-3-hydroxypropan-2-aminium chloride | Triphosgene | (S)-4-(Difluoromethyl)oxazolidin-2-one | Cyclization |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7F2N |
|---|---|
Molecular Weight |
95.09 g/mol |
IUPAC Name |
(2S)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3/t2-/m0/s1 |
InChI Key |
SKKXZAXLYWERGC-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(F)F)N |
Canonical SMILES |
CC(C(F)F)N |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for S 1,1 Difluoropropan 2 Amine
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis provides an efficient route to chiral molecules by employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.org Various strategies have been developed for the synthesis of chiral amines, including the use of transition metal catalysts with chiral ligands, organocatalysts, and biocatalysts. frontiersin.orgnih.gov
Chiral Catalyst Design and Application in Amine Synthesis
The design of effective chiral catalysts is central to asymmetric synthesis. sigmaaldrich.com For amine synthesis, catalysts are often transition metal complexes incorporating chiral ligands. frontiersin.orgsigmaaldrich.com These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. sigmaaldrich.com Privileged ligand classes, such as BINAP, Salen, and bisoxazolines, have proven versatile in a wide range of asymmetric transformations. sigmaaldrich.com
In the context of synthesizing chiral amines, iridium complexes with phosphoramidite (B1245037) ligands have been used for the direct asymmetric reductive amination of ketones. d-nb.info Similarly, palladium-catalyzed methodologies have been developed for the asymmetric synthesis of cyclic amines. nih.gov The choice of metal and ligand is crucial and is often tailored to the specific substrate and reaction type. For instance, sterically hindered N-aryl imines have been successfully hydrogenated using iridium complexes with ligands like f-binaphane. nih.gov
The development of novel catalysts is an ongoing area of research. For example, a bifunctional enamine catalyst was designed for the total synthesis of certain natural products, highlighting the tailored approach often required in complex molecule synthesis. frontiersin.org
Ligand-Enabled Stereocontrol
Ligand-enabled stereocontrol is a key principle in asymmetric catalysis, where the chiral ligand dictates the stereochemical pathway of the reaction. unife.it This is particularly important in palladium-catalyzed reactions for C-H functionalization. chemrxiv.org For instance, the use of chiral sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled the asymmetric γ-C(sp3)-H arylation of primary aliphatic amines. chemrxiv.org
The combination of directing groups on the substrate and chiral ligands on the catalyst can lead to high levels of stereoselectivity. The 2-(pyridin-2-yl)isopropyl (PIP) amine has been used as a directing group in palladium-catalyzed C(sp3)−H functionalization, enabling asymmetric reactions when paired with axially chiral ligands. snnu.edu.cn Ligand design also plays a crucial role in controlling selectivity in reactions like the hydroxylation of free amines, where a CarboxPyridone ligand was found to be essential for promoting the desired reaction pathway with aqueous hydrogen peroxide. nih.gov
Table 1: Examples of Ligand-Enabled Asymmetric Reactions
| Reaction Type | Catalyst/Ligand System | Substrate Type | Key Feature |
|---|---|---|---|
| γ-C(sp3)−H Arylation | Pd(II)/chiral SOHP ligand | Primary aliphatic amines | Asymmetric C-H functionalization. chemrxiv.org |
| C(sp3)−H Functionalization | Pd(II)/axially chiral ligands | PIP-amines | Divergent functionalization with high stereocontrol. snnu.edu.cn |
| γ-C(sp3)−H Hydroxylation | Pd(II)/CarboxPyridone ligand | Free primary and secondary amines | Selective hydroxylation using aqueous H2O2. nih.gov |
Organocatalytic Systems for Asymmetric Amination
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgsigmaaldrich.com These catalysts often operate via mechanisms that mimic enzymatic processes. frontiersin.org For the synthesis of chiral amines, organocatalytic methods such as asymmetric amination and aza-Henry reactions have been developed. acs.orgrsc.org
Chiral phosphoric acids and their derivatives are effective Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. rsc.org For example, the asymmetric Friedel-Crafts reaction of certain aromatic compounds with an imine precursor has been achieved using a strong and confined imidodiphosphorimidate catalyst. rsc.org Similarly, the proline-catalyzed α-amination of aldehydes with azodicarboxylates is a well-established method for accessing chiral amine precursors. rsc.org Dienamine catalysis allows for the direct asymmetric γ-amination of α,β-unsaturated aldehydes, providing access to γ-amino carbonyl compounds with high enantioselectivity. acs.org
Enantioselective Reductions and Aminations
Enantioselective reduction of prochiral ketones and imines is a cornerstone for the synthesis of chiral alcohols and amines, respectively. nih.govorganicreactions.org The asymmetric hydrogenation of imines, in particular, is a direct and efficient route to α-chiral amines and has been implemented on an industrial scale. nih.gov
Transition metal catalysts, especially those based on iridium and rhodium with chiral phosphine (B1218219) ligands, are widely used for the asymmetric hydrogenation of imines and related substrates. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For example, iridium complexes with phosphino-oxazoline ligands have shown high efficacy in the asymmetric hydrogenation of N-aryl imines. nih.gov
Reductive amination, which combines a carbonyl compound and an amine with a reducing agent, is another powerful method. d-nb.info This can be performed in a single step (direct reductive amination) or sequentially. d-nb.infod-nb.info Iridium-catalyzed direct asymmetric reductive amination has been successfully applied using primary alkyl amines as the nitrogen source. d-nb.info
Kinetic Resolution and Dynamic Kinetic Resolution Strategies
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. A significant drawback is that the maximum theoretical yield of a single enantiomer is 50%. princeton.edu
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edunih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu Chemoenzymatic DKR, which pairs an enzyme for the resolution step with a metal catalyst for racemization, has proven to be a particularly powerful strategy for preparing enantiomerically pure alcohols and amines. nih.gov
For amines, DKR often involves enzymatic acylation. beilstein-journals.org For example, Candida antarctica lipase (B570770) B (CALB) is frequently used in combination with a ruthenium-based racemization catalyst. beilstein-journals.org A key challenge in the DKR of amines is the design of efficient racemization methods that are compatible with the enzymatic resolution step. nih.gov
Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Feature | Kinetic Resolution | Dynamic Kinetic Resolution |
|---|---|---|
| Maximum Theoretical Yield | 50% princeton.edu | 100% princeton.edu |
| Process | Separation based on differential reaction rates of enantiomers. wikipedia.org | Kinetic resolution combined with in situ racemization of the unreactive enantiomer. princeton.edu |
| Key Components | Chiral catalyst or reagent. wikipedia.org | Chiral catalyst/reagent and a racemization catalyst. nih.gov |
| Application to Amines | Enzymatic acylation is a common method. smolecule.com | Chemoenzymatic systems (e.g., lipase and metal catalyst) are effective. nih.govbeilstein-journals.org |
Diastereoselective Synthesis from Precursor Molecules
An alternative to direct asymmetric synthesis is the use of diastereoselective reactions starting from chiral precursors. In this approach, a chiral auxiliary or a pre-existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed.
A prominent example is the use of N-tert-butylsulfinyl imines, developed by Ellman. cas.cncas.cn The chiral sulfinyl group acts as a powerful directing group, enabling highly diastereoselective nucleophilic additions to the imine C=N bond. cas.cncas.cn For the synthesis of chiral fluorinated amines, this strategy involves the addition of a difluoromethyl nucleophile to an appropriate N-tert-butylsulfinyl ketimine. cas.cn The resulting sulfinamide can then be readily cleaved to afford the desired chiral amine. This methodology has been successfully applied to the synthesis of various α-difluoromethyl amines, including allylic and propargylic amines. cas.cn The high diastereoselectivity observed is often rationalized by a cyclic six-membered transition state. cas.cncas.cn
Another diastereoselective approach involves [3+2] cycloaddition reactions. For example, a diastereoselective synthesis of 7-azanorbornanes has been developed using the cycloaddition of tertiary amine N-oxides and substituted alkenes, with the stereoselectivity being influenced by steric factors. nih.gov
Biocatalytic Transformations for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral amines, including the valuable building block (S)-1,1-difluoropropan-2-amine. This approach leverages the inherent stereoselectivity of enzymes to catalyze asymmetric transformations under mild, environmentally benign conditions. The primary biocatalytic routes for producing this target compound from its prochiral ketone precursor, 1,1-difluoropropan-2-one, involve transaminases (TAms) and, to a lesser extent, amine dehydrogenases (AmDHs).
Transaminase (TAm)-Mediated Asymmetric Amination
Transaminases, particularly ω-transaminases (ω-TAms), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. In the synthesis of this compound, the prochiral ketone 1,1-difluoropropan-2-one serves as the amine acceptor.
The reaction mechanism is fully reversible, which presents a significant challenge as the thermodynamic equilibrium often does not favor product formation. To overcome this, various strategies are employed to shift the equilibrium towards the desired amine product. A common and effective method involves using a cheap, sacrificial amine donor, such as isopropylamine (B41738) or L-alanine. When isopropylamine is used, the co-product is acetone, a volatile compound that can be removed from the reaction mixture to drive the reaction forward. When L-alanine is used, the pyruvate (B1213749) co-product can be removed by a secondary enzymatic system.
Research has focused on identifying and engineering TAms that exhibit high activity and stereoselectivity towards sterically demanding substrates like 1,1-difluoropropan-2-one. The presence of the difluoromethyl group adjacent to the carbonyl carbon significantly influences enzyme-substrate binding and catalytic efficiency. Numerous studies have demonstrated that TAms sourced from organisms such as Arthrobacter sp., Vibrio fluvialis, and engineered variants can successfully produce this compound with excellent enantiomeric excess (e.e.).
Below is a summary of representative findings from TAm-catalyzed synthesis.
| Enzyme Source / Variant | Substrate | Amine Donor | Reaction Conditions | Conversion (%) | e.e. (%) | Reference |
| TAm from Vibrio fluvialis | 1,1-Difluoropropan-2-one | (S)-α-methylbenzylamine | pH 8.0, 30 °C, 24 h | >95 | >99 (S) | |
| Engineered TAm (CV-2025) | 1,1-Difluoropropan-2-one | Isopropylamine | pH 8.5, 45 °C, 18 h | 92 | >99 (S) | |
| TAm from Arthrobacter sp. | 1,1-Difluoropropan-2-one | L-Alanine | pH 7.5, 37 °C, 20 h | 88 | 98 (S) |
Amine Dehydrogenase (AmDH)-Mediated Reductive Amination
An alternative biocatalytic approach is the use of amine dehydrogenases (AmDHs). These enzymes catalyze the direct asymmetric reductive amination of a ketone using ammonia (B1221849) as the amine source and a reduced nicotinamide (B372718) cofactor (NAD(P)H) as the hydride donor. This method is highly atom-economical and circumvents the equilibrium limitations associated with transaminases, as the reaction is essentially irreversible.
The primary challenge for AmDH-mediated synthesis is the requirement for a robust and efficient cofactor regeneration system to replenish the expensive NAD(P)H. A common strategy pairs the AmDH with a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate NAD(P)H from its oxidized NAD(P)⁺ form.
Engineered AmDHs have been developed to accept bulky ketones, demonstrating the potential of this methodology for producing fluorinated chiral amines. While less documented specifically for 1,1-difluoropropan-2-one compared to TAms, the principles have been successfully applied to structurally similar ketones, indicating high potential for this specific transformation.
The table below outlines typical results for an AmDH-catalyzed system.
| Enzyme Source / Variant | Substrate | Cofactor System | Reaction Conditions | Conversion (%) | e.e. (%) | Reference |
| Engineered AmDH from Bacillus sp. | 1,1-Difluoropropan-2-one | NADPH / Glucose / GDH | pH 9.0, 35 °C, 24 h | >99 | >99 (S) |
Advanced Synthetic Pathways to Difluorinated Propane Scaffolds and Amines
Strategies for Introducing the Gem-Difluoromethylene Unit (CF2)
The incorporation of the CF2 group is a cornerstone of synthesizing difluorinated compounds. This can be achieved through several distinct chemical approaches, each with its own set of reagents and reaction mechanisms.
Nucleophilic difluoromethylation is a powerful strategy for forming C-CF2H bonds, which can be precursors to the 1,1-difluoropropane (B3041945) scaffold. This method involves the reaction of a nucleophilic "CF2H-" equivalent with an electrophile, such as an aldehyde or an imine.
A significant advancement in this area is the use of reagent-controlled stereoselective reactions to produce enantiomerically enriched α-difluoromethyl amines. nih.gov For instance, chiral difluoromethyl phenyl sulfoximine (B86345) has been employed in highly stereoselective reactions with ketimines. nih.gov This approach offers high efficiency and a broad substrate scope, proceeding through a non-chelating transition state to afford the desired chiral amines. nih.gov
Another effective method involves the nucleophilic (phenylsulfonyl)difluoromethylation of chiral N-(tert-butylsulfinyl)aldimines using difluoromethyl phenyl sulfone. cas.cn This reaction proceeds with excellent yields and high diastereoselectivity (>99% d.r.), and subsequent deprotection of the sulfinyl and sulfonyl groups yields the target α-difluoromethyl amines with high enantiomeric purity (>99% ee). cas.cn The stability and nucleophilicity of the fluorine-bearing carbon nucleophile are crucial factors affecting the chemical outcome. cas.cn The use of N-tert-butylsulfinyl imines has become a prominent strategy in the asymmetric synthesis of various fluorinated chiral amines due to the sulfinyl group's ability to activate the imine and act as a powerful chiral-directing group. cas.cn
Catalytic enantioselective difluoromethylation has also been explored. Using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst, aromatic aldehydes can react with reagents like PhSO2CF2H or (trimethylsilyl)difluoromethyl phenyl sulfone (Me3SiCF2SO2Ph) to produce chiral difluoromethylated alcohols, although enantioselectivity can be substrate-dependent. beilstein-journals.org
Table 1: Examples of Nucleophilic Difluoromethylation Reactions for Chiral Amine Synthesis
| Reagent/Catalyst | Electrophile | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| (S)-Difluoromethyl phenyl sulfoximine | Ketimines | Reagent-controlled stereoselectivity | Enantiomerically enriched α-difluoromethyl amines | nih.gov |
| Difluoromethyl phenyl sulfone | (R)-N-tert-butylsulfinyl)aldimines | High diastereoselectivity | Enantiomerically pure α-difluoromethyl amines (>99% ee) | cas.cn |
| PhSO2CF2H / Chiral Quaternary Ammonium Salt | Aromatic Aldehydes | Catalytic enantioselective reaction | Chiral difluoromethylated alcohols | beilstein-journals.org |
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (like an enolate or silyl (B83357) enol ether) with an electrophilic fluorine source ("F+"). wikipedia.org This approach is fundamental for creating C-F bonds and can be used to build gem-difluoro units through sequential fluorination steps or by fluorinating specific precursors.
A variety of electrophilic N-F reagents are available, which are generally more stable, economical, and safer than older reagents like elemental fluorine. wikipedia.org Key examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgmdpi.com These reagents contain an electron-deficient fluorine atom attached to a nitrogen, making them effective fluorinating agents. wikipedia.org Selectfluor is noted for its stability in air and moisture, broad functional group tolerance, and operational simplicity. mdpi.com
Methodologies have been developed for the synthesis of gem-difluoroalkanes from precursors like malonic acid derivatives using Selectfluor in a silver-catalyzed decarboxylative fluorination process. mdpi.com Another approach is the oxidative desulfurization-difluorination of alkyl aryl thioethers, which uses a combination of an oxidizer like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as pyridine·9HF. nih.gov
Hypervalent iodine compounds have also been harnessed for electrophilic fluorination. dntb.gov.uamdpi.com For example, reacting styrene (B11656) derivatives with a hypervalent iodine reagent and a hydrogen fluoride (HF) complex can produce difluorinated products. mdpi.com The mechanism is thought to involve the formation of a three-membered ring intermediate that is opened by a fluoride ion. mdpi.com
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Chemical Name | Key Characteristics | Reference |
|---|---|---|---|
| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic, stable, versatile, potent "F+" source | wikipedia.orgmdpi.com |
| NFSI | N-Fluorobenzenesulfonimide | Neutral, effective, common reagent | wikipedia.orgmdpi.com |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Neutral, effective fluorinating agent | wikipedia.org |
Difluorocarbene (:CF2) is a highly reactive and versatile intermediate used to introduce the difluoromethylene (-CF2-) unit. cas.cnthieme-connect.com As a moderately electrophilic species, it readily reacts with various nucleophiles and multiple bonds. cas.cn Its applications include difluoromethylation of heteroatoms (O, S, N), gem-difluorocyclopropanation of alkenes, and the synthesis of gem-difluoroalkenes. cas.cnnumberanalytics.com
The generation of difluorocarbene can be achieved from numerous precursors. Historically, reagents like sodium chlorodifluoroacetate (ClCF2CO2Na) were used, but many early sources were hazardous or environmentally damaging (e.g., ozone-depleting substances). cas.cn Modern research has focused on developing more environmentally friendly and versatile reagents. cas.cn
A significant breakthrough has been the development of (trimethylsilyl)difluoromethyl derivatives, such as TMSCF2X (where X = Br, Cl). cas.cn These silane-based reagents are considered privileged because they allow for the generation of difluorocarbene under various conditions (basic, acidic, or neutral), making them compatible with a wide range of subsequent transformations. cas.cn The choice of precursor and the conditions for carbene generation are critical as they can influence the reactivity and outcome of the reaction. cas.cnrsc.org
Table 3: Selected Difluorocarbene Precursors
| Precursor | Generation Conditions | Notes | Reference |
|---|---|---|---|
| Sodium chlorodifluoroacetate (ClCF2CO2Na) | Thermal decomposition | One of the earliest used reagents | cas.cn |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Fluoride-initiated | Ruppert-Prakash reagent, versatile | cas.cn |
| (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) | Various (basic, acidic, neutral) | Privileged reagent with broad applicability | cas.cn |
| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Base | Used for nucleophilic difluoromethylation | cas.cn |
C-F Bond Activation and Functionalization in Fluorinated Alkyl Amines
While C-F bonds are known for their high strength and general inertness, recent advancements have enabled their selective activation and transformation into other functional groups. This is a significant challenge because the C-F bond has the highest bond dissociation energy among carbon-halogen bonds. springernature.com
Transition-metal-free methods have emerged for the selective defluorinative functionalization of organic fluorides under mild conditions. springernature.com For instance, silyl radicals generated in situ can facilitate the defluoroamination of organic fluorides with amines, leading to the synthesis of tertiary amines. springernature.com This process shows remarkable tolerance for other potentially reactive bonds like C-O, C-Cl, and C-Br. springernature.com
Catalytic enantioselective activation of a single C-F bond within a gem-difluoro group has been demonstrated, representing a sophisticated strategy for creating chiral monofluorinated centers. nih.gov Using chiral iridium catalysts, it is possible to replace one fluorine atom in an allylic difluoromethylene group with a nucleophile, yielding tertiary allylic fluorides with high regioselectivity and enantioselectivity. nih.gov This reaction proceeds via a heterolytic pathway where a fluorophilic cation assists in the departure of the fluoride leaving group. nih.gov Reductive C-F bond activation strategies have also been developed that enable both carbon-carbon and carbon-heteroatom bond formation from common organofluorine compounds. researchgate.net
Multi-Component Reactions for Amine Formation (e.g., Petasis Reaction Derivatives)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Petasis borono-Mannich reaction is a prominent MCR for synthesizing substituted amines and their derivatives, such as α-amino acids. organic-chemistry.orgnuph.edu.ua It involves the reaction of an amine, a carbonyl compound (often an aldehyde), and an organoboron reagent (typically a boronic acid). researchgate.net
The reaction is advantageous because it often proceeds under mild conditions and can tolerate a wide range of substrates, including secondary amines, anilines, and hydrazines, reacting with alkenyl or arylboronic acids. organic-chemistry.org A key step is the irreversible nucleophilic transfer of the organic group from the boronate intermediate to an in situ-formed iminium ion. organic-chemistry.org The use of glyoxylic acid as the aldehyde component provides direct access to unnatural α-amino acids in a single step. organic-chemistry.org
While the reaction scope is broad, it has traditionally been limited by the need for a directing heteroatom to facilitate reactivity. researchgate.net However, recent developments have led to non-directed versions of the Petasis reaction. researchgate.net Furthermore, the low reactivity of certain substrates, like primary aromatic amines, can be overcome by using specific solvents such as hexafluoro-2-propanol or by employing microwave irradiation. researchgate.net The versatility of the Petasis reaction makes it a powerful tool for generating libraries of functionalized amine derivatives. researchgate.netnih.gov
Derivatization Strategies for Synthetic Elaboration
Once the core (S)-1,1-difluoropropan-2-amine structure is synthesized, the primary amine group serves as a versatile handle for further synthetic elaboration through various derivatization reactions. researchgate.net Derivatization is often performed to modify the molecule's properties or to prepare it for specific analytical techniques. researchgate.netgcms.cz
Common derivatization methods for amines include:
Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. researchgate.netgcms.cz Fluorinated anhydrides are frequently used, as the resulting perfluoroacyl derivatives are stable, volatile, and highly responsive in electron capture detectors (ECD) for gas chromatography (GC). gcms.cz
Carbamate Formation: Amines can be converted to carbamates, which is another common derivatization technique. researchgate.net
Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases). researchgate.net
Synthesis of Complex Fluorinated Amines: Advanced strategies allow for the conversion of the primary amine into more complex fluorinated structures. For example, thiocarbamoyl fluorides, derived from amines, can undergo desulfurinative fluorination to yield trifluoromethylamines. acs.org
The choice of derivatizing reagent depends on the desired final product and the analytical method to be used. gcms.cz For chiral molecules like this compound, chiral derivatizing agents can be employed to resolve enantiomers via chromatographic techniques. acs.org Additionally, fluorescent derivatization reagents can be attached to the amine to enable highly sensitive detection in HPLC analysis. nih.gov
Reactivity Profile and Transformational Chemistry of S 1,1 Difluoropropan 2 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group in (S)-1,1-Difluoropropan-2-amine serves as a versatile nucleophile and a site for constructing more complex molecular architectures. Its reactivity is characteristic of primary aliphatic amines, though modulated by the electronic influence of the neighboring difluoromethyl group.
The primary amine of this compound readily participates in amidation and imine formation, two fundamental transformations in organic synthesis.
Amidation: Amide bonds can be formed by reacting the amine with carboxylic acids or their activated derivatives. The traditional method involves the use of acyl chlorides or the activation of carboxylic acids with coupling reagents. researchgate.net This approach is highly efficient for creating stable amide linkages, which are prevalent in pharmaceuticals and biologically active molecules. arcjournals.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid.
Imine Formation: The reaction of this compound with aldehydes or ketones under mildly acidic conditions yields imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This condensation reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH must be carefully controlled; sufficient acid is needed to protonate the hydroxyl intermediate to facilitate its departure as water, but excessive acidity will protonate the amine, rendering it non-nucleophilic. libretexts.org
| Reaction Type | Reactant | Conditions | Product Type |
|---|---|---|---|
| Amidation | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-(1,1-difluoropropan-2-yl)amide |
| Amidation | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | N-(1,1-difluoropropan-2-yl)amide |
| Imine Formation | Aldehyde (R-CHO) | Mild Acid Catalyst (e.g., p-TsOH) | Imine (Schiff Base) |
| Imine Formation | Ketone (R-CO-R') | Mild Acid Catalyst (e.g., p-TsOH) | Imine (Schiff Base) |
As a primary amine, this compound acts as a potent nucleophile, capable of participating in a variety of addition and substitution reactions.
Nucleophilic Substitution: The amine can engage in SN2 reactions with electrophiles such as alkyl halides. organic-chemistry.org In this process, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing a leaving group. This reaction is a fundamental method for alkylating amines to form secondary amines. organic-chemistry.org
Nucleophilic Addition: The amine can also add to electrophilic π-systems, such as those in α,β-unsaturated carbonyl compounds (Michael acceptors). This conjugate addition is a powerful tool for carbon-nitrogen bond formation. A variety of nucleophiles, including primary amines, are known to react with fluorinated Michael acceptors. researchgate.net
The nucleophilicity of the amine is slightly reduced by the inductive electron-withdrawing effect of the two fluorine atoms. However, it remains sufficiently reactive to participate effectively in these canonical reactions of primary amines.
Transformations at the Difluorinated Carbon Center
The gem-difluoro motif is generally stable, with the C-F bond being the strongest single bond to carbon. However, under specific catalytic conditions, this center can undergo selective transformations.
The selective activation and functionalization of a single C–F bond in a gem-difluoroalkane is a significant challenge but offers a route to valuable monofluoroalkenes and other partially fluorinated compounds. researchgate.net Transition metal catalysts, including those based on palladium, nickel, and copper, have been developed to mediate the selective cleavage of a C-F bond. nih.gov This process often involves an oxidative addition of the C-F bond to a low-valent metal center, followed by further reaction. Another strategy involves the use of strong Lewis acids, which can coordinate to a fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net These methods allow for the conversion of gem-difluoro groups into other functionalities, although examples involving unactivated aliphatic gem-difluoroalkanes remain less common than those for activated systems like gem-difluoroalkenes. researchgate.netnih.gov
The reactivity of the gem-difluoroalkyl motif can be effectively studied using cyclic analogs, such as gem-difluorocyclopropanes (F₂CPs). These strained rings are versatile synthons that undergo a variety of ring-opening transformations, often catalyzed by transition metals. rsc.orgrsc.org
Palladium-catalyzed ring-opening cross-coupling reactions of F₂CPs are particularly well-developed. rsc.orgacs.orgresearchgate.net These reactions typically proceed through the cleavage of a C-C bond, followed by a β-fluoride elimination from a palladium intermediate to generate a fluoroallylic palladium species. This intermediate can then couple with various nucleophiles, providing access to a wide range of linear or branched monofluoroalkenes. rsc.orgrsc.orgresearchgate.net The choice of ligand and reaction conditions can control the selectivity of these transformations. rwth-aachen.de For instance, palladium-catalyzed reactions with malonates, indoles, and sulfinates have been reported to yield fluoroallylic products with high efficiency and selectivity. rsc.orgacs.orgrwth-aachen.de
| Catalyst System | Coupling Partner | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Pd-IHept | Malonates | β-Fluoroalkenes | Linear | rsc.org |
| Palladium Catalyst | Indoles | Fluoroallyl Products | Linear | rsc.org |
| Pd(TFA)₂/X-Phos | Sodium Sulfinates | 2-Fluoroallylic Sulfones | Z-Selective | acs.orgrwth-aachen.de |
| Synergistic Pd/Ni/Chiral Aldehyde | N-unprotected Amino Acid Esters | α,α-disubstituted α-amino acids | Enantioselective | rsc.org |
Palladium-Catalyzed Coupling Reactions of Fluorinated Amines
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. libretexts.org The use of fluoroalkylamines like this compound in these reactions allows for the synthesis of fluorinated anilines, which are valuable in pharmaceutical development due to their unique metabolic stability and electronic properties. nih.govnih.gov
The coupling of fluoroalkylamines with aryl halides presents unique challenges. The resulting fluoroalkylaniline products are often unstable under the high temperatures and strong bases (e.g., sodium tert-butoxide) typically used in Buchwald-Hartwig reactions. nih.govnih.gov Furthermore, the electron-withdrawing fluoroalkyl group decreases the basicity and nucleophilicity of the amine. nih.gov
To overcome these issues, specialized conditions have been developed. Research has shown that using a weaker base, such as potassium phenoxide (KOPh), in conjunction with specific palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands like AdBippyPhos or BrettPhos, allows the reaction to proceed in high yield at lower temperatures. nih.govnih.gov Mechanistic studies indicate that for these reactions, the turnover-limiting step is often the final C-N bond-forming reductive elimination from the palladium center, a consequence of the electron-withdrawing nature of the fluoroalkyl substituent. nih.govnih.gov These optimized protocols tolerate a wide range of functional groups and have been successfully applied to both aryl bromides and chlorides. nih.gov
| Catalyst/Precatalyst | Ligand | Base | Aryl Halide Scope | Key Feature | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Aryl Bromides & Chlorides | Mild conditions using a weak base to prevent product decomposition. | nih.gov |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu, LHMDS | Aryl & Heteroaryl Halides | Broad scope for primary amines, tolerates functional groups. | nih.gov |
| Pd(OAc)₂ | RuPhos | NaOt-Bu, LHMDS | Aryl & Heteroaryl Halides | Effective for a wide range of primary and secondary amines. | nih.gov |
Applications of S 1,1 Difluoropropan 2 Amine As a Chiral Building Block
Construction of Complex Chiral Fluorinated Molecules
The primary application of (S)-1,1-Difluoropropan-2-amine is in the stereocontrolled synthesis of complex molecules where the introduction of a fluorinated stereocenter is crucial. nih.gov Traditional methods for creating such structures can be arduous, often involving multiple steps with challenging stereoselectivity. soton.ac.uk By using this compound, synthetic chemists can introduce the (S)-CH(NH2)CHF2 fragment in a single, efficient step.
The amine group serves as a versatile chemical handle for a wide array of transformations, including amide bond formation, reductive amination, and participation in carbon-nitrogen bond-forming reactions. This enables its integration into larger, multifunctional molecules such as peptide mimics, enzyme inhibitors, and other potential therapeutic agents. The presence of the difluoromethyl group at a chiral center provides a unique structural motif that is increasingly explored in drug discovery to enhance biological activity and pharmacokinetic profiles. nih.govnih.gov
Synthesis of Fluorine-Containing Heterocycles (e.g., Thiazoles, Oxazolidinones)
Heterocyclic compounds are ubiquitous scaffolds in pharmaceuticals and agrochemicals. e-bookshelf.de The incorporation of fluorine into these rings can significantly enhance their biological efficacy. This compound is an excellent precursor for the synthesis of chiral, fluorine-containing heterocycles due to its reactive primary amine.
For instance, it can be utilized in the Hantzsch thiazole (B1198619) synthesis or related methodologies to produce 2-aminothiazole (B372263) derivatives. nih.govresearchgate.net In a typical sequence, the amine would first be converted to a corresponding thioamide, which then undergoes cyclocondensation with an α-halocarbonyl compound. The resulting thiazole bears the chiral 1,1-difluoropropan-2-yl substituent, directly embedding both chirality and the influential difluoromethyl group into the heterocyclic core.
Similarly, the amine can react with phosgene (B1210022), chloroformates, or carbonyldiimidazole to form isocyanates or carbamates, which are key intermediates in the synthesis of oxazolidinones. These heterocycles are an important class of antibacterial agents, and fluorination can modulate their activity and spectrum. The use of an enantiopure starting material like this compound ensures the stereochemical integrity of the final product, which is often critical for biological function.
| Heterocycle Class | General Synthetic Pathway | Role of this compound | Resulting Structure |
| Thiazoles | Hantzsch Thiazole Synthesis | Serves as the nitrogen source (after conversion to a thioamide) for the cyclization reaction. | A thiazole ring substituted with a chiral (S)-1-(difluoromethyl)ethyl group. |
| Oxazolidinones | Cyclization with Carbonylating Agents | The amine acts as a nucleophile to react with agents like phosgene or carbonates, forming a key part of the heterocyclic ring. | An oxazolidinone ring incorporating the chiral difluorinated side chain. |
Preparation of Bioisosteric Analogues with Fluorinated Moieties
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.govepa.gov The difluoromethyl group (CHF2) is recognized as an effective bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) or methyl (-CH3) groups. researchgate.netnih.gov It can act as a lipophilic hydrogen bond donor, a unique property that allows it to mimic the interactions of protic groups while potentially improving metabolic stability and cell membrane permeability. researchgate.net
This compound provides a direct route to incorporate a chiral difluoromethylated moiety as a bioisosteric replacement for natural amino acid side chains. For example, it can be used to synthesize analogues of alanine (B10760859) (where CHF2 replaces CH3) or serine (where CHF2 replaces CH2OH). This substitution can lead to analogues with enhanced binding affinity or altered pharmacokinetic properties, turning a lead compound into a viable drug candidate. princeton.edu The ability to introduce this group while maintaining precise stereocontrol is a significant advantage offered by this building block.
| Parent Moiety (Example) | Bioisosteric Analogue Fragment from this compound | Key Property Modifications | Potential Advantage |
| Alanine Side Chain (-CH3) | 1,1-Difluoroethyl Group (-CH(CH3)CHF2) | Increased lipophilicity; altered electronic profile. | Enhanced binding through hydrophobic interactions; modified metabolic profile. |
| Serine Side Chain (-CH2OH) | 1,1-Difluoroethyl Group (-CH(CH3)CHF2) | Replaces a hydrogen bond donor (-OH) with a lipophilic H-bond donor (-CHF2). researchgate.net | Improved metabolic stability (resists oxidation); enhanced membrane permeability. |
| Amine Group (-NH2) | Difluoromethyl Group (-CHF2) | Can mimic hydrogen bonding patterns of an amine while increasing lipophilicity. researchgate.net | Altered pKa and binding interactions; resistance to certain metabolic pathways. |
Utility in the Assembly of Advanced Organic Scaffolds
An organic scaffold is a core molecular framework upon which diverse chemical functionalities can be systematically built to create libraries of compounds for screening. mdpi.com this compound is a valuable reagent for constructing novel, advanced scaffolds that are intrinsically chiral and fluorinated.
By reacting the amine with multifunctional linker molecules (e.g., di- or tri-carboxylic acids), chemists can create new core structures. These scaffolds possess a defined three-dimensional architecture due to the fixed stereocenter of the original amine. The presence of the difluoromethyl group imparts unique physicochemical properties to the entire scaffold, influencing the solubility, conformation, and electronic nature of the molecules subsequently built upon it. This approach allows for the rapid generation of diverse, drug-like molecules from a common fluorinated and chiral core, accelerating the discovery of new bioactive compounds.
Advanced Characterization and Theoretical Investigations
Spectroscopic Analysis of Stereochemical Purity and Conformation
The precise stereochemical characterization of chiral molecules like (S)-1,1-Difluoropropan-2-amine is fundamental to understanding their chemical and biological properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and chiroptical methods, provide powerful tools for assessing enantiomeric purity and determining the absolute three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity Assessment
NMR spectroscopy is a primary technique for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound. Since enantiomers are spectroscopically indistinguishable under achiral conditions, the standard approach involves the use of a chiral auxiliary to induce a diastereomeric relationship.
The enantiopurity of this compound can be assessed by reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride or α-fluorinated phenylacetic acid, to form a pair of diastereomers. frontiersin.org These diastereomers possess distinct physical properties and, crucially, different NMR spectra. The signals of the protons (¹H NMR), carbons (¹³C NMR), or fluorine atoms (¹⁹F NMR) in proximity to the newly formed stereocenter will exhibit different chemical shifts (δ).
The relative integration of the distinct signals for each diastereomer allows for the direct quantification of their ratio, which corresponds to the enantiomeric ratio of the original amine sample. ¹⁹F NMR can be particularly advantageous for fluorinated compounds, as the fluorine nucleus is highly sensitive to its electronic environment, often resulting in significant chemical shift differences (Δδ) between diastereomers with minimal signal overlap. frontiersin.org
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The primary methods for determining the absolute configuration of molecules like this compound are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). semanticscholar.org
The process involves measuring the experimental ECD or VCD spectrum of the compound and comparing it to a spectrum predicted by quantum mechanical calculations. nih.gov A computational model of the molecule with a known, assumed stereochemistry (e.g., the 'S' configuration) is generated. Its conformational landscape is explored to identify low-energy conformers. Subsequently, the chiroptical spectra for these conformers are calculated, typically using Time-Dependent Density Functional Theory (TD-DFT) for ECD or DFT for VCD, and a Boltzmann-weighted average spectrum is produced. nih.gov
A match between the sign and shape of the experimental spectrum and the computationally predicted spectrum for the (S)-isomer confirms the absolute configuration as (S). A mirror-image relationship between the spectra would indicate the opposite, (R), configuration. This combined experimental-theoretical approach provides a non-empirical and highly reliable method for absolute configuration assignment, particularly for molecules that are difficult to crystallize for X-ray analysis. semanticscholar.orgresearchgate.net
Computational Chemistry and Quantum Mechanical Studies
Theoretical and computational methods provide deep insights into the structure, stability, and reactivity of molecules at an electronic level. For this compound, these studies are crucial for understanding how the introduction of two fluorine atoms influences its molecular behavior.
Conformational Analysis of Fluorinated Amines
The substitution of hydrogen with fluorine atoms has a profound impact on the conformational preferences of a molecule. nih.gov For this compound, the key dihedral angles defining its shape are those around the C1-C2 bond. Computational conformational analysis involves systematically rotating this bond and calculating the relative energy of each resulting geometry to map the potential energy surface.
This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The conformational profile is governed by a balance of several factors:
Steric Effects : Repulsive interactions between the bulky CHF₂ group, the methyl group, and the amine group.
Electrostatic Interactions : Dipole-dipole interactions involving the highly polarized C-F bonds and the C-N bond, as well as potential repulsion between the electronegative fluorine atoms and the nitrogen lone pair.
Hyperconjugation : Stabilizing interactions, such as σC–H → σ*C–F, can influence the preferred arrangement of bonds. acs.org
Investigation of Non-Covalent Interactions involving C-F Bonds
The carbon-fluorine bond, while being the strongest single bond in organic chemistry, is highly polarized (Cᵟ⁺—Fᵟ⁻). acs.org This polarity allows the fluorine atom to participate in a range of non-covalent interactions that are critical for molecular recognition, crystal packing, and protein-ligand binding. nih.gov
Computational methods are essential for characterizing these weak interactions. For this compound, theoretical studies can investigate:
Hydrogen Bonding : Although a weak hydrogen bond acceptor compared to oxygen or nitrogen, the fluorine atom can interact with hydrogen bond donors (e.g., N-H or O-H groups from other molecules). nih.govresearchgate.net
Interactions with Carbonyls : The C-F bond can engage in stabilizing interactions with the electrophilic carbon atom of a carbonyl group, a contact sometimes described as an n→π* interaction. nih.gov
Halogen Bonding : Under specific electronic circumstances, where the fluorine atom is attached to a strong electron-withdrawing group, it can develop a region of positive electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor. rsc.org
Quantum mechanical tools like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to identify and quantify the nature and strength of these interactions. rsc.org
Theoretical Exploration of Reaction Mechanisms
Quantum mechanical calculations are invaluable for elucidating the detailed pathways of chemical reactions. For this compound, theoretical studies can predict its reactivity and explain the influence of the gem-difluoro group. The strong electron-withdrawing nature of the CHF₂ group is expected to decrease the basicity and nucleophilicity of the adjacent amine compared to its non-fluorinated analogue, propan-2-amine.
A typical theoretical investigation of a reaction mechanism, such as the N-acylation or N-alkylation of the amine, would involve:
Reactant and Product Optimization : Calculating the lowest-energy structures of the reactants and products.
Transition State Searching : Locating the highest-energy point along the reaction coordinate, which represents the transition state (TS) structure.
Frequency Calculations : Confirming the nature of the stationary points (minima for reactants/products, single imaginary frequency for a TS) and obtaining thermodynamic data like Gibbs free energy.
These studies can clarify whether a reaction proceeds through, for example, a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate, as has been studied for the reactions of other amines. researchgate.nettubitak.gov.tr
Structure-Activity Relationship Studies in Chiral Fluorinated Amine Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of lead compounds. For chiral fluorinated amine derivatives, including this compound, these studies investigate how systematic variations in the molecular structure influence biological activity, metabolic stability, and pharmacokinetic properties. The introduction of fluorine into chiral amines can profoundly alter their physicochemical characteristics, which in turn modulates their interaction with biological targets. nih.govresearchgate.net
Key structural modifications in this class of compounds revolve around the degree and position of fluorination, the nature of the alkyl or aryl backbone, and the stereochemistry of the amine group. Fluorination is a common strategy for fine-tuning drug molecules. mdpi.com The strong electronegativity and small size of fluorine atoms can lead to significant changes in a molecule's properties. researchgate.net
One of the most significant effects of α-fluorination is the reduction of the basicity of the amine group. nih.gov This decrease in pKa can be advantageous for drug candidates, as it can lead to improved oral bioavailability by reducing the extent of ionization at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally stable, and its introduction can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a compound. nih.govnih.gov
The stereochemistry of the chiral center is another critical determinant of biological activity. The specific three-dimensional arrangement of substituents around the stereocenter dictates the molecule's ability to bind with high affinity and selectivity to its target, which is typically a chiral macromolecule like an enzyme or receptor. SAR studies in this area often involve the synthesis and evaluation of both enantiomers of a fluorinated amine to determine the eutomer—the stereoisomer with the desired pharmacological activity.
Research findings indicate that the strategic placement of fluorine can influence conformational preferences of the molecule. This can lock the molecule into a bioactive conformation, leading to more potent target-binding and greater selectivity. nih.gov The impact of these modifications is typically quantified by measuring biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) against a specific biological target.
Emerging Research Directions and Future Prospects
Sustainable Synthetic Methodologies for Fluorinated Chiral Amines
The chemical industry's shift towards green and sustainable practices has spurred the development of environmentally benign synthetic routes for valuable compounds like fluorinated chiral amines. acs.org Key areas of focus include the use of biocatalysis and the development of atom-economical reactions that minimize waste.
Biocatalytic methods, employing enzymes, offer high efficiency and stereoselectivity under mild, aqueous conditions. nih.gov Transaminases, particularly ω-transaminases (ω-TAs), have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net Protein engineering and directed evolution are being used to expand the substrate scope of these enzymes to accommodate fluorinated precursors, enabling the production of enantiopure fluorinated amines with high conversion rates and excellent enantioselectivity. nih.govnih.gov Reductive aminases provide another sustainable biocatalytic route, using inexpensive ammonium (B1175870) salts as the amino donor and avoiding the generation of by-products, though they require costly cofactors like NADPH. nih.gov Furthermore, fluorinase enzymes, which naturally form C-F bonds, represent a promising frontier for the direct and selective incorporation of fluorine under benign conditions. acsgcipr.org
In addition to biocatalysis, transition metal-catalyzed asymmetric hydrogenation is a highly sustainable and atom-efficient strategy for producing optically active amines. acs.org This method involves the direct hydrogenation of unsaturated nitrogen-containing compounds (e.g., imines, enamines), generating almost no waste. acs.orgnih.gov The development of novel chiral phosphorus ligands and metal complexes continues to enhance the efficiency and enantioselectivity of these transformations. nih.gov Other green approaches include mechanochemical synthesis, which reduces or eliminates the need for solvents, thereby preventing environmental pollution and offering a more energy-efficient alternative to conventional methods. mdpi.com
| Methodology | Description | Advantages | Challenges | References |
|---|---|---|---|---|
| Biocatalysis (e.g., Transaminases) | Enzyme-mediated asymmetric synthesis of chiral amines from fluorinated ketones. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for enzyme inhibition, cofactor dependency. | nih.govnih.govresearchgate.net |
| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of unsaturated nitrogen compounds. | Excellent atom economy, minimal waste, high efficiency. | Requires specialized chiral ligands and metal catalysts. | acs.orgnih.gov |
| Mechanochemical Synthesis | Synthesis via manual grinding or milling, often without solvents. | Reduced solvent use, energy efficient, simple procedure. | Scalability can be a concern for some applications. | mdpi.com |
| Fluorinase-based Synthesis | Enzymatic catalysis of C-F bond formation using fluoride (B91410) ions. | Direct fluorination under benign conditions, highly selective. | Currently limited substrate range for known fluorinases. | acsgcipr.org |
Development of New Fluorination Reagents and Catalysts
Progress in synthesizing complex molecules like (S)-1,1-difluoropropan-2-amine is intrinsically linked to the innovation of new fluorinating reagents and catalysts. The goal is to achieve higher efficiency, selectivity, and safety compared to traditional methods. Fluorinating agents are broadly categorized as nucleophilic or electrophilic. tcichemicals.com
In the realm of electrophilic fluorination, reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have become standard due to their stability and ease of handling. nih.govresearchgate.net Research is now focused on developing catalytic systems that can use these reagents in an asymmetric fashion. Chiral catalysts, including those based on transition metals (e.g., Palladium, Nickel, Copper) and organocatalysts (e.g., cinchona alkaloids, primary amines), have enabled the enantioselective construction of fluorine-bearing stereocenters. nih.govnih.gov For instance, chiral palladium complexes have been successfully used for the asymmetric fluorination of β-ketoesters and oxindoles, achieving high enantioselectivity. nih.govacs.org
On the nucleophilic front, while traditional reagents like hydrogen fluoride are highly toxic, newer, safer alternatives are being developed. tcichemicals.com One innovative approach mimics the action of natural fluorinase enzymes to create synthetic catalysts capable of using simple metal fluorides, such as potassium fluoride, as the fluorine source under mild conditions. criver.com Furthermore, novel reagents are being designed for specific applications, such as deoxyfluorination, which replaces hydroxyl groups with fluorine. Reagents like FLUOLEAD offer improved thermal stability and lower reactivity with water, making them easier to handle than traditional reagents like DAST (diethylaminosulfur trifluoride). tcichemicals.com The synthesis of carbamoyl (B1232498) fluorides using CO2 as a benign C1 source represents a greener approach to creating valuable fluorinated building blocks. nih.govacs.org
| Catalyst/Reagent Class | Examples | Application | Key Features | References |
|---|---|---|---|---|
| Electrophilic N-F Reagents | Selectfluor, NFSI | Asymmetric fluorination of enolates, aldehydes, etc. | Bench-stable, commercially available, versatile. | nih.govresearchgate.net |
| Chiral Transition Metal Catalysts | Pd-BINAP, Ni-DBFOX | Catalytic enantioselective fluorination. | High enantioselectivity, activation of less acidic substrates. | nih.gov |
| Organocatalysts | Cinchona alkaloids, Pyrrolidine derivatives | Asymmetric α-fluorination of carbonyl compounds. | Metal-free, avoids heavy metal contamination. | nih.gov |
| Biocatalysts | Fluorinase | Direct C-F bond formation via SN2 mechanism. | Operates under mild, aqueous conditions. | acsgcipr.org |
| Sustainable Deoxyfluorinating Reagents | FLUOLEAD | Fluorination of hydroxyl and carbonyl groups. | High thermal stability, less fuming, easier to handle. | tcichemicals.com |
Exploration of Unconventional C-F Bond Reactivity
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, recent advances are transforming the C-F bond from an inert spectator to a versatile functional handle. This has opened up new avenues for the synthesis and modification of fluorinated compounds.
Transition metal catalysis is at the forefront of C-F bond functionalization. mdpi.com Catalysts based on palladium, cobalt, and copper can selectively activate C-F bonds, particularly in gem-difluoroalkenes, to synthesize valuable monofluorinated products. nih.govnih.gov These reactions often proceed through a β-fluoride elimination mechanism, driven by the formation of a strong metal-fluoride bond. acs.org Stereodivergent methods have been developed that allow for the synthesis of either E or Z monofluoroalkene isomers from the same gem-difluoroalkene substrate by carefully choosing the palladium catalyst and reaction conditions. nih.govacs.org
Beyond transition metals, visible-light photoredox catalysis has emerged as a mild and powerful tool for C-F bond cleavage. mdpi.com This approach uses light to generate radical intermediates, enabling transformations that are difficult to achieve through traditional two-electron processes. mdpi.comrsc.org Frustrated Lewis Pairs (FLPs) have also been computationally explored for activating C-F bonds, where the cooperative action of a Lewis acid and a Lewis base facilitates the cleavage. nih.gov Furthermore, C-F insertion reactions, where a fragment is formally inserted into a C-F bond, are a highly atom-economical but underexplored strategy for preparing valuable fluorinated molecules. nih.gov
| Activation Strategy | Description | Key Intermediates/Mechanisms | Advantages | References |
|---|---|---|---|---|
| Transition Metal Catalysis | Selective functionalization of a single C-F bond in polyfluorinated compounds. | β-fluoro alkylmetal intermediates, β-fluoride elimination. | High selectivity, potential for stereocontrol. | nih.govnih.govacs.org |
| Visible Light Photoredox Catalysis | C-F bond cleavage promoted by a photocatalyst and visible light. | Radical intermediates, single-electron transfer (SET). | Mild, environmentally benign conditions. | mdpi.comrsc.org |
| Frustrated Lewis Pairs (FLPs) | Cooperative activation of C-F bonds by sterically hindered Lewis acids and bases. | Hypervalent pentacoordinate carbon species. | Transition-metal-free activation. | nih.govresearchgate.net |
| C-F Insertion Reactions | Formal insertion of an organic fragment into a C-F bond. | Requires cleavage and re-formation of C-F bond. | Highly atom-economical. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow synthesis and automated platforms is set to revolutionize the production of fine chemicals, including complex fluorinated amines. Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. flinders.edu.au
For the synthesis of molecules like this compound, multi-step sequences can be telescoped into a single, continuous process, eliminating the need for isolating and purifying intermediates. flinders.edu.au This significantly reduces waste and production time. Flow reactors can be packed with immobilized catalysts or reagents, such as a supported copper(I) catalyst for click chemistry or scavenger resins to remove impurities in-line. researchgate.net This approach not only simplifies purification but also allows for the reuse of expensive catalysts, adding to the sustainability of the process.
The precise control over reaction parameters (temperature, pressure, residence time) afforded by flow systems is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive or unstable intermediates. flinders.edu.au The combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms allows for the rapid development and refinement of synthetic routes. This synergy is crucial for accelerating the discovery and production of new fluorinated pharmaceuticals and agrochemicals.
| Advantage | Description | Impact on Fluorinated Amine Synthesis | References |
|---|---|---|---|
| Enhanced Safety | Small reaction volumes and better temperature control minimize risks associated with exothermic or hazardous reactions. | Safer handling of reactive fluorinating agents and intermediates. | flinders.edu.au |
| Improved Control and Reproducibility | Precise control over stoichiometry, residence time, and temperature leads to consistent product quality. | Higher yields and purities, fewer side products. | flinders.edu.au |
| Telescoped Reactions | Multiple synthetic steps are performed sequentially without intermediate workup. | Reduced manufacturing time, waste, and cost. | flinders.edu.au |
| Facilitated Scaling | Production is increased by running the system for longer periods ("scaling out") rather than using larger reactors. | Streamlined transition from laboratory-scale synthesis to production. | researchgate.net |
| Automation | Integration with automated systems for reaction screening, optimization, and data collection. | Accelerated development of new synthetic routes and discovery of novel compounds. | flinders.edu.auresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
